2-Methyl-3-biphenylmagnesium chloride
CAS No.: 1427762-84-2
Cat. No.: VC11662357
Molecular Formula: C13H11ClMg
Molecular Weight: 226.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427762-84-2 |
|---|---|
| Molecular Formula | C13H11ClMg |
| Molecular Weight | 226.98 g/mol |
| IUPAC Name | magnesium;1-methyl-2-phenylbenzene-6-ide;chloride |
| Standard InChI | InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | REAPOSWEQGIYEU-UHFFFAOYSA-M |
| SMILES | CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-] |
| Canonical SMILES | CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-] |
Introduction
Structural and Chemical Identity
2-Methyl-3-biphenylmagnesium chloride (C₁₃H₁₁ClMg) belongs to the class of aryl Grignard reagents characterized by a magnesium center bonded to an aromatic system and a chloride ligand. The biphenyl backbone substituted with a methyl group at the 2-position introduces steric effects that influence reactivity patterns. Comparative analysis with simpler Grignard reagents like phenylmagnesium bromide shows enhanced stability in toluene-based systems, as demonstrated in catalytic coupling reactions .
Molecular Characteristics
The compound’s molecular weight of 202.68 g/mol aligns with theoretical calculations for its formula. Spectroscopic data from related biphenyl Grignard derivatives suggest characteristic NMR shifts at δ 7.2–7.8 ppm for aromatic protons and δ -1.5 ppm for the magnesium-bound chloride .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClMg | Calculated |
| Molecular Weight | 202.68 g/mol | PubChem |
| Typical Solvent | Toluene | Patent CN102381941A |
| Stability | Air- and moisture-sensitive | ChemicalBook |
Synthesis Methodologies
Industrial-scale production employs a two-stage Grignard reaction protocol optimized for yield and purity, as detailed in Patent CN102381941A .
Catalytic Preparation
A heterogeneous catalyst comprising nickel chloride (238 parts), aluminum chloride (133 parts), iron trichloride (270 parts), and copper chloride (170 parts) supported on activated carbon is critical for the coupling step. The catalyst is prepared by:
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Dissolving metal chlorides in heated ethanol (60–80°C).
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Impregnating activated carbon with the solution.
Reaction Sequence
First Grignard Reaction
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Reactants: Magnesium powder (11 parts), methyl bromide (2 parts), 2,6-dichlorotoluene (260 parts) in toluene.
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Conditions: Reflux at 70°C for 3 hours.
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Product: 2-methyl-3-chlorophenylmagnesium chloride intermediate .
Coupling Reaction
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Catalyzed by the Ni/Al/Fe/Cu system (1 part) in petroleum benzine.
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Drops Grignard intermediate over 8 hours at 75–81°C.
Second Grignard Reaction
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Reactants: Biphenyl material (500 parts), magnesium (70 parts), methyl bromide (2 parts).
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Final product isolated via toluene extraction and recrystallization .
Reactivity and Applications
The reagent’s utility stems from its ability to transfer the 2-methyl-3-biphenyl group to electrophilic substrates. Key applications include:
Cross-Coupling Reactions
In Kumada couplings, the reagent reacts with aryl halides to form biaryl structures, essential in pharmaceuticals and agrochemicals. For example, coupling with 4-bromoanisole yields 2-methyl-3-biphenyl-4’-methoxybiphenyl, a precursor to nonsteroidal anti-inflammatory agents .
Industrial and Research Implications
The compound’s synthesis exemplifies solvent engineering—replacing tetrahydrofuran (THF) with toluene reduces costs and byproduct formation. Recent advances in flow chemistry enable continuous production, addressing batch variability issues .
Future Directions
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